molecular formula C15H11NOSe B14390164 2-Oxo-1,2-diphenylethyl selenocyanate CAS No. 89936-28-7

2-Oxo-1,2-diphenylethyl selenocyanate

Cat. No.: B14390164
CAS No.: 89936-28-7
M. Wt: 300.22 g/mol
InChI Key: UGQJYBGDVYEYMB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl selenocyanate is an organic compound that contains a selenocyanate group (-SeCN) attached to a 2-oxo-1,2-diphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-diphenylethyl selenocyanate typically involves the reaction of 2-oxo-1,2-diphenylethyl chloride with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Oxo-1,2-diphenylethyl chloride+KSeCN2-Oxo-1,2-diphenylethyl selenocyanate+KCl\text{2-Oxo-1,2-diphenylethyl chloride} + \text{KSeCN} \rightarrow \text{this compound} + \text{KCl} 2-Oxo-1,2-diphenylethyl chloride+KSeCN→2-Oxo-1,2-diphenylethyl selenocyanate+KCl

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl selenocyanate undergoes various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenol compounds.

    Substitution: The selenocyanate group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol compounds.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

2-Oxo-1,2-diphenylethyl selenocyanate has several applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential anticancer and chemopreventive properties.

    Materials Science: The compound can be used as a precursor for the synthesis of selenium-containing materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of selenium’s role in biological systems, particularly in the context of redox biology and antioxidant defense mechanisms.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-diphenylethyl selenocyanate involves its interaction with cellular thiols and redox-active proteins. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound can modulate the activity of selenoproteins, which are involved in antioxidant defense and redox signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl selenocyanate
  • p-Xylene selenocyanate
  • Isoselenocyanates

Comparison

2-Oxo-1,2-diphenylethyl selenocyanate is unique due to its 2-oxo-1,2-diphenylethyl moiety, which imparts distinct electronic and steric properties compared to other selenocyanate compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

89936-28-7

Molecular Formula

C15H11NOSe

Molecular Weight

300.22 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) selenocyanate

InChI

InChI=1S/C15H11NOSe/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H

InChI Key

UGQJYBGDVYEYMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[Se]C#N

Origin of Product

United States

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